molecular formula C11H16BrF3N2O B2855475 4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-25-1

4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2855475
CAS No.: 1856032-25-1
M. Wt: 329.161
InChI Key: LVQGQDJYGAEWFL-UHFFFAOYSA-N
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Description

4-Bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a complex organic compound characterized by its bromine, trifluoropropoxy, and sec-butyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring, followed by subsequent halogenation and alkylation steps to introduce the bromine and sec-butyl groups.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to optimize the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or other organic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that pyrazole derivatives can exhibit biological activity, including antimicrobial and anti-inflammatory properties. This compound may be studied for its potential biological effects.

Medicine: Pyrazole derivatives are explored for their therapeutic potential in various medical applications, such as the development of new drugs for treating diseases.

Industry: In the chemical industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropoxy group, in particular, may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-bromo-1-sec-butyl-3-(propoxy)methyl-1H-pyrazole

Uniqueness: The presence of the trifluoropropoxy group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview highlights the significance of 4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-bromo-1-butan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrF3N2O/c1-3-8(2)17-6-9(12)10(16-17)7-18-5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQGQDJYGAEWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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